molecular formula C19H16O3 B2642688 (2E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one CAS No. 929451-53-6

(2E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one

Cat. No. B2642688
CAS RN: 929451-53-6
M. Wt: 292.334
InChI Key: KFWCDKZQGODNOI-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one, also known as chalcone, is a naturally occurring compound found in many plants. It has been widely studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.

Scientific Research Applications

Colorimetric Recognition and Sensing

A study by Jo et al. (2014) in "Dyes and Pigments" discusses the development of a chemo-sensor based on 2-hydroxy-1-naphthaldehyde and a precursor molecule similar to the compound . This sensor selectively recognizes Cu2+ ions in aqueous solutions and changes color from yellow to orange. The resulting complex can detect cyanide ions through naked eye observation, indicating potential applications in sequential recognition and environmental sensing (Jo et al., 2014).

Catalysis and Synthesis

In the "Journal of Catalysis," Alonzi et al. (2014) describe the use of a compound structurally related to (2E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one in catalyzing Michael additions. This process is instrumental in synthesizing various pharmaceutical compounds, including Warfarin analogues. The study highlights the efficiency and environmental friendliness of this approach (Alonzi et al., 2014).

Crystal Structure and Physico-Chemical Properties

Elenkova et al. (2014) synthesized a compound similar to the one and analyzed its crystal structure and physico-chemical properties. They employed the Knoevenagel reaction and recorded ultraviolet/visible absorption spectra in different solvents. Their findings provide insights into the compound's sensitivity to solvent polarity and hydrogen bonding, which could be relevant in material science and analytical applications (Elenkova et al., 2014).

Green Chemistry and Synthesis

Rafique et al. (2017) in "ACS Omega" describe a solvent-free synthesis method for 3-Se/S-4H-chromen-4-ones, which are structurally related to the compound of interest. This greener protocol uses glycerol and KIO3 as a catalyst, demonstrating an eco-friendly approach to synthesizing such compounds (Rafique et al., 2017).

properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-13-15(12-16-4-2-3-5-19(16)22-13)8-11-18(21)14-6-9-17(20)10-7-14/h2-13,20H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWCDKZQGODNOI-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=CC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C/C(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one

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